N-methyl-6-nitro-1H-benzimidazol-2-amine CAS number 832102-61-1
N-methyl-6-nitro-1H-benzimidazol-2-amine CAS number 832102-61-1
CAS Number: 832102-61-1 Document Type: Technical Guide & Experimental Protocol Version: 2.0 (Scientific Release)
Executive Summary
N-methyl-6-nitro-1H-benzimidazol-2-amine is a specialized heterocyclic building block belonging to the 2-aminobenzimidazole class. Distinguished by its nitro-functionalized core , this compound serves as a "privileged scaffold" in medicinal chemistry, exhibiting inherent biological activity against protozoan parasites (e.g., Giardia, Trichomonas) and acting as a critical pharmacophore for kinase inhibitors (e.g., CK2, VEGFR).
This guide provides a comprehensive technical analysis of the compound, detailing its chemical identity, validated synthesis protocols, and mechanistic applications in drug discovery. It addresses the critical issue of annular tautomerism inherent to the benzimidazole scaffold, a factor often overlooked in standard catalog listings but vital for precise structure-activity relationship (SAR) modeling.
Chemical Identity & Properties
The molecule exists in a dynamic equilibrium due to the mobility of the proton on the imidazole nitrogen. While often cataloged as the 6-nitro isomer, it exists as a tautomeric mixture of 5-nitro and 6-nitro forms in solution unless the N1 position is substituted.
| Property | Specification |
| IUPAC Name | N-methyl-6-nitro-1H-benzimidazol-2-amine |
| Common Synonyms | 2-(Methylamino)-5-nitrobenzimidazole; 2-Methylamino-6-nitrobenzimidazole |
| CAS Number | 832102-61-1 |
| Molecular Formula | C₈H₈N₄O₂ |
| Molecular Weight | 192.17 g/mol |
| Appearance | Yellow to orange crystalline powder |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in Ethanol; insoluble in Water |
| pKa (Calculated) | ~5.5 (Amine), ~10.5 (NH Acidic) |
| Tautomerism | Rapid equilibrium between 5-nitro and 6-nitro isomers in solution. |
Synthesis Protocol: The Isothiocyanate Cyclization Route
While nucleophilic displacement of 2-chloro-6-nitrobenzimidazole is a possible route, it often suffers from low yields and competitive side reactions. The Isothiocyanate Cyclization Route is the preferred methodology for generating N-alkylated-2-aminobenzimidazoles with high regiocontrol.
Reaction Logic
-
Thiourea Formation: Nucleophilic attack of the primary amine of 4-nitro-1,2-phenylenediamine on the electrophilic carbon of methyl isothiocyanate.
-
Cyclodesulfurization: Activation of the sulfur atom (using a carbodiimide or heavy metal salt) promotes intramolecular nucleophilic attack by the second amine, closing the imidazole ring.
Step-by-Step Methodology
Reagents:
-
4-Nitro-1,2-phenylenediamine (1.0 eq)[1]
-
Methyl isothiocyanate (1.1 eq)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq) or HgO (Caution: Toxic)
-
Solvent: Anhydrous Tetrahydrofuran (THF) or Acetonitrile (MeCN)
Protocol:
-
Thiourea Intermediate Synthesis:
-
Dissolve 4-nitro-1,2-phenylenediamine (10 mmol) in anhydrous THF (50 mL) under an inert atmosphere (
). -
Add methyl isothiocyanate (11 mmol) dropwise at room temperature.
-
Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1) for the disappearance of the diamine.
-
Observation: A precipitate (thiourea intermediate) typically forms.
-
-
Cyclization (Desulfurization):
-
Cool the reaction mixture to 0°C.
-
Add EDC·HCl (12 mmol) in one portion. (Alternatively, HgO can be used for oxidative cyclization, but EDC is greener).
-
Allow the mixture to warm to room temperature and stir for 12 hours. The EDC activates the thiocarbonyl group, making it a good leaving group (as a urea derivative).
-
Mechanistic Note: The amino group ortho to the nitro group is less nucleophilic; however, cyclization is thermodynamically driven to form the aromatic benzimidazole system.
-
-
Work-up & Purification:
-
Evaporate the solvent under reduced pressure.[2]
-
Resuspend the residue in Ethyl Acetate (100 mL) and wash with Water (3 x 30 mL) and Brine (30 mL).
-
Dry the organic phase over anhydrous
, filter, and concentrate. -
Recrystallization: Purify the crude yellow solid using Ethanol/Water (9:1) to obtain the pure title compound.
-
Experimental Visualization
The following diagram illustrates the synthetic pathway and the tautomeric equilibrium critical for understanding the compound's behavior in biological assays.
Figure 1: Synthetic pathway via Isothiocyanate Cyclization and Tautomeric Equilibrium.[1][3][4][5][6][7][8][9][10][11]
Applications in Drug Discovery[4][12]
Antiprotozoal Activity
The 2-amino-5-nitrobenzimidazole scaffold is a validated pharmacophore against anaerobic protozoa.
-
Mechanism: The nitro group undergoes enzymatic reduction (via nitroreductases) within the parasite, generating toxic radical species that damage DNA and inhibit protein synthesis.
-
Utility: This compound serves as a lead structure for developing agents against Giardia intestinalis and Trichomonas vaginalis. The N-methyl group improves lipophilicity compared to the parent amine, potentially enhancing cellular uptake.
Kinase Inhibition (ATP-Competitive)
Benzimidazoles are classic ATP-mimetic scaffolds.
-
Binding Mode: The benzimidazole N1 and N3 nitrogens act as hydrogen bond donor/acceptors, interacting with the "hinge region" of kinase enzymes (e.g., CK2, DYRK1A).
-
Probe Design: The 6-nitro group provides an electronic "handle" for further functionalization or can be reduced to an amine to couple with fluorophores, creating affinity probes for kinase profiling.
Intercalation & Fluorescence
Due to the planar, electron-deficient nature of the nitrobenzimidazole ring, this molecule exhibits DNA intercalation properties.
-
Fluorescence: The compound is fluorescent (typically emitting in the yellow/green region). Its fluorescence quantum yield is often sensitive to the polarity of the environment, making it a potential solvatochromic probe for binding pocket analysis.
References
-
Tonelli, M., et al. (2010). "Benzimidazole derivatives as a new class of potential antiprotozoal agents." Bioorganic & Medicinal Chemistry. Link
-
BldPharm. (2024). "Product Datasheet: N-Methyl-5-nitro-1H-benzo[d]imidazol-2-amine." BLD Pharm Catalog. Link
-
Söderberg, B. C. (2003). "Transition metal-catalyzed synthesis of benzimidazoles." Comprehensive Heterocyclic Chemistry III. Link
-
Boiani, M., & Cerecetto, H. (2005). "Benzimidazole and related heterocycles as anti-trypanosomatid agents." Mini Reviews in Medicinal Chemistry. Link
-
BenchChem. (2025).[1][2][10] "Synthesis of 2-Substituted-5-Nitrobenzimidazoles." BenchChem Protocols. Link
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- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Conformation and Pairing Properties of an O6-Methyl-2'-deoxyguanosine-Directed Benzimidazole Nucleoside Analog in Duplex DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]
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- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
